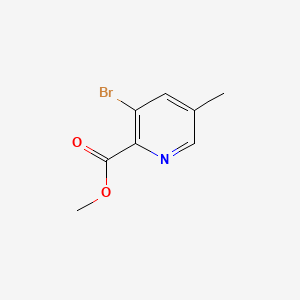

Methyl 3-bromo-5-methylpicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

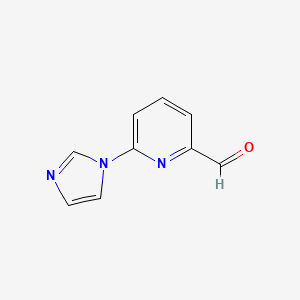

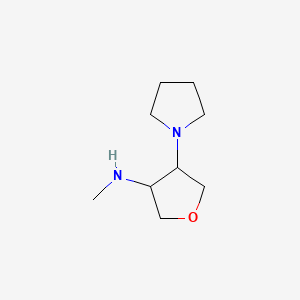

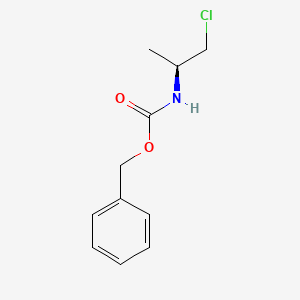

“Methyl 3-bromo-5-methylpicolinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by its IUPAC name, methyl 3-bromo-5-methyl-2-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester group . The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-6 (9)7 (10-4-5)8 (11)12-2/h3-4H,1-2H3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.06 g/mol . It is a solid or liquid at room temperature . The compound has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines

A study demonstrates the use of copper/6-methylpicolinic acid catalyzed coupling reactions for the efficient synthesis of pyrrolo[2,3-d]pyrimidines, showcasing the potential of pyridine derivatives in constructing complex heterocyclic structures. This method allows the introduction of various functional groups, highlighting the versatility of pyridine-based intermediates in synthetic chemistry (Jiang et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Research into novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols underlines the antimicrobial and anti-inflammatory potential of compounds derived from pyridine intermediates. These compounds showed potent activity against a variety of bacterial strains and pathogenic fungi, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Asymmetric Synthesis of Antiinflammatory Alkaloids

The asymmetric synthesis of CJ-14877, a potent anti-inflammatory methyl picolinate alkaloid, and its enantiomer from methyl 5-bromopicolinate demonstrates the critical role of pyridine derivatives in the synthesis of biologically active molecules. This method involves microwave-assisted Suzuki coupling reactions, emphasizing the strategic use of pyridine intermediates in medicinal chemistry (Aoyagi et al., 2009).

Supramolecular Chemistry

Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid were synthesized and characterized, revealing insights into the construction of supramolecular architectures. These complexes were studied for their spectroscopic, thermal, and magnetic properties, showcasing the potential of pyridine derivatives in the development of coordination compounds with interesting physical properties (Kukovec et al., 2008).

Safety and Hazards

“Methyl 3-bromo-5-methylpicolinate” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

methyl 3-bromo-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEKRCUPWRCRGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678751 |

Source

|

| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228880-68-9 |

Source

|

| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)

![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)